molecular formula C9H17NS2 B15256022 Methanedithioic acid, (cyclohexylethylamino)- CAS No. 46030-10-8

Methanedithioic acid, (cyclohexylethylamino)-

Cat. No.: B15256022
CAS No.: 46030-10-8
M. Wt: 203.4 g/mol
InChI Key: LAYHGEVCXKHWPT-UHFFFAOYSA-N
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Description

Methanedithioic acid, (cyclohexylethylamino)-, also known as cyclohexyl(ethyl)carbamodithioic acid, is a chemical compound with the molecular formula C9H17NS2. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanedithioic acid, (cyclohexylethylamino)-, typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary safety and handling protocols. The production process involves multiple steps, including purification and quality control, to ensure the compound meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Methanedithioic acid, (cyclohexylethylamino)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methanedithioic acid, (cyclohexylethylamino)-, has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce dithioic acid functional groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of methanedithioic acid, (cyclohexylethylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and protein function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanedithioic acid, (cyclohexylethylamino)-, include other dithioic acids and their derivatives, such as:

  • Methanedithioic acid, (methylamino)-
  • Methanedithioic acid, (phenylamino)-
  • Methanedithioic acid, (butylamino)-

Uniqueness

Methanedithioic acid, (cyclohexylethylamino)-, is unique due to its specific cyclohexylethylamino group, which imparts distinct chemical properties and reactivity compared to other dithioic acids. This uniqueness makes it particularly valuable in research applications where specific functional group interactions are required.

Properties

CAS No.

46030-10-8

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

cyclohexyl(ethyl)carbamodithioic acid

InChI

InChI=1S/C9H17NS2/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

LAYHGEVCXKHWPT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=S)S

Origin of Product

United States

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